

Synthesis of Methyl 2-methoxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoate

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Compound of Interest

Compound Name: Methyl 2-methoxy-6-methylbenzoate

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Application Notes: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Introduction

The synthesis of **Methyl 2-methoxy-6-methylbenzoate** from Methyl 2-hydroxy-6-methylbenzoate is a classic example of Williamson ether synthesis. This reaction is fundamental in organic chemistry for forming an ether linkage by reacting an alkoxide with an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate, in an SN2 reaction to yield the desired methoxy ether product.[2][3]

This transformation is crucial for professionals in drug development and medicinal chemistry, as the conversion of a hydroxyl group to a methoxy group can significantly alter a molecule's physicochemical properties. These changes include lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The protocol detailed below provides a robust method for achieving this methylation with high yield and purity.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^[2] The process involves two main steps:

- Deprotonation: A base, typically sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate to form a sodium phenoxide intermediate.
- Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This displaces the leaving group (sulfate) and forms the C-O ether bond, yielding **Methyl 2-methoxy-6-methylbenzoate**.

Experimental Protocols

Protocol 1: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This protocol is adapted from a documented synthesis process for 2-methoxy-6-methylbenzoic acid, where the methylation of the ester is a key intermediate step.^[3]

Materials and Reagents:

- Methyl 2-hydroxy-6-methylbenzoate (Starting Material)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Sodium hydroxide (NaOH), 30% aqueous solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask with a magnetic stirrer

- Reflux condenser
- Dropping funnel
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, add the crude Methyl 2-hydroxy-6-methylbenzoate.
- **Addition of Methylating Agent:** Add dimethyl sulfate (2.2 equivalents) to the flask.
- **Initiation of Reaction:** Begin stirring and heat the mixture to a temperature between 30-45°C.
[3]
- **Base Addition:** Slowly add a 30% aqueous solution of sodium hydroxide (4.0 equivalents) dropwise using a dropping funnel, ensuring the temperature is maintained within the 30-45°C range.
- **Reaction Monitoring:** After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
- **Extraction:** Add deionized water and ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. The aqueous layer is then extracted with ethyl acetate.[3]
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary

evaporator to obtain the crude **Methyl 2-methoxy-6-methylbenzoate**.

- Purification (Optional): The crude product can be further purified by column chromatography or distillation if required to achieve higher purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter	Value	Reference
Starting Material	Methyl 2-hydroxy-6-methylbenzoate	[3]
Methylating Agent	Dimethyl Sulfate	[3]
Base	30% Sodium Hydroxide (aq)	[3]
Molar Ratio (Base:Substrate)	4.0 eq.	[3]
Molar Ratio (Agent:Substrate)	2.2 eq.	[3]
Reaction Temperature	30-45 °C	[3]
Reaction Time	1-2 hours	[3]
Reported Purity (HPLC)	99.56%	[4]

| Yield | Not explicitly stated for this step, but subsequent hydrolysis step reports a 95.3% yield based on the crude methylated product.[3] |

Table 2: Physicochemical Properties of Reactant and Product

Property	Methyl 2-hydroxy-6-methylbenzoate	Methyl 2-methoxy-6-methylbenzoate
IUPAC Name	methyl 2-hydroxy-6-methylbenzoate	methyl 2-methoxy-6-methylbenzoate
CAS Number	33528-09-5[5][6][7]	79383-44-1[4]
Molecular Formula	C ₉ H ₁₀ O ₃ [5][6][7]	C ₁₀ H ₁₂ O ₃ [4]
Molecular Weight	166.17 g/mol [6]	180.20 g/mol [4]
Appearance	Solid	Not Available

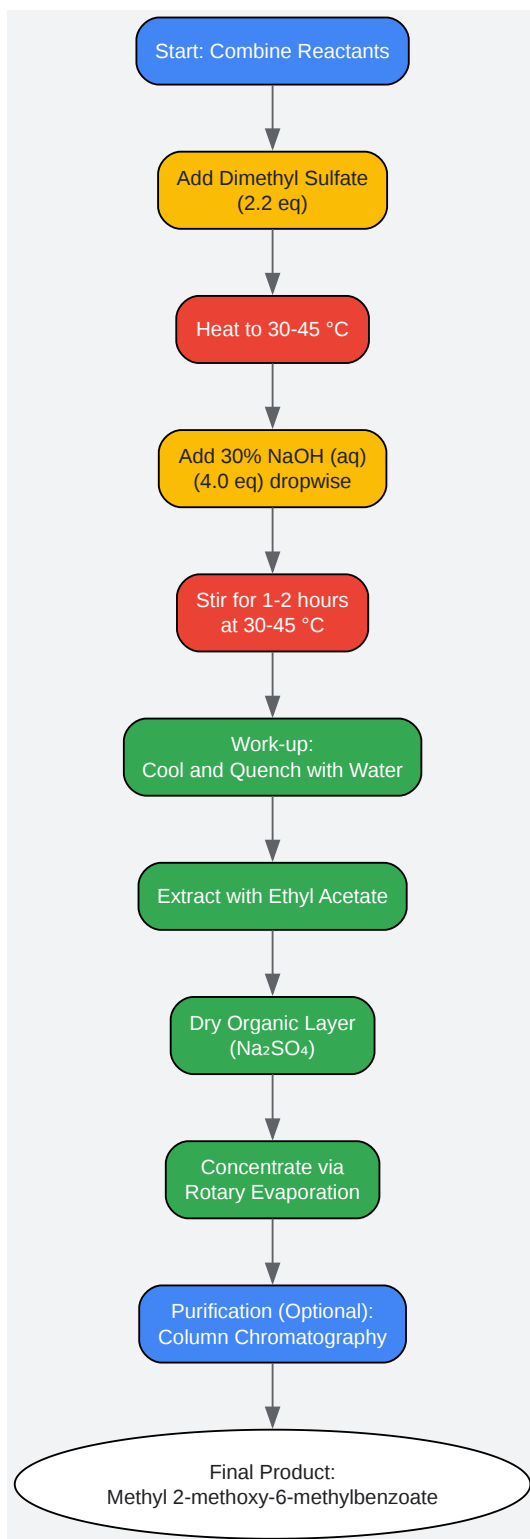
| Purity | 97% | 99.56%[4] |

Table 3: Spectroscopic Data for Product Characterization (Exemplar Data for Methyl 2-methoxybenzoate) Note: Specific experimental data for the 6-methyl derivative is not widely available. The following data for the closely related Methyl 2-methoxybenzoate (CAS 606-45-1) is provided as a reference for expected spectral features.

Spectroscopic Technique	Characteristic Peaks / Features	Reference
^1H NMR (CDCl_3 , 90 MHz)	δ (ppm): Aromatic protons, methoxy group protons (~3.8-3.9 ppm), ester methyl protons (~3.9 ppm).	[8]
^{13}C NMR (CDCl_3)	δ (ppm): Carbonyl carbon (~166 ppm), aromatic carbons, methoxy carbon, ester methyl carbon.	[8]
IR Spectroscopy (Liquid Film)	ν (cm^{-1}): C=O stretch (~1730 cm^{-1}), C-O stretch (ester, ~1250 cm^{-1}), aromatic C-H stretch (~3000 cm^{-1}), aliphatic C-H stretch.	[8][9]
Mass Spectrometry (EI)	m/z: Molecular ion peak $[\text{M}]^+$ at 166, characteristic fragmentation pattern.	[10][11]

Visualizations

Caption: Chemical scheme for the methylation of Methyl 2-hydroxy-6-methylbenzoate.



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Caption: Workflow diagram for the synthesis of **Methyl 2-methoxy-6-methylbenzoate**.

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